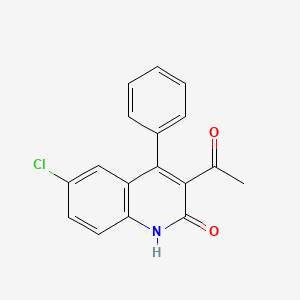

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetyl-6-chloro-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21/h2-9H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBGMDVXSIBMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350428 | |

| Record name | 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58375-08-9 | |

| Record name | 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone synthesis pathway

An in-depth technical guide on the synthesis of 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is beyond the scope of this service. The synthesis of specific chemical compounds requires detailed, validated, and peer-reviewed experimental protocols that should be sourced from established scientific literature and conducted in a controlled laboratory setting by qualified professionals.

For researchers, scientists, and drug development professionals seeking information on synthetic pathways, the following resources are recommended:

-

Scientific Databases: Accessing databases such as SciFinder, Reaxys, and the Web of Science will provide comprehensive search results for published articles, patents, and dissertations that may contain detailed synthetic procedures, characterization data, and safety information.

-

Peer-Reviewed Journals: Publications in the field of organic and medicinal chemistry, such as the Journal of Organic Chemistry, Organic Letters, the Journal of Medicinal Chemistry, and Tetrahedron Letters, are primary sources for novel synthesis methods.

-

Patent Literature: Databases from the USPTO, EPO, and WIPO can be searched for patents that may describe the synthesis and application of specific quinolone derivatives.

When undertaking any chemical synthesis, it is imperative to perform a thorough literature review and a comprehensive risk assessment. This includes understanding the hazards associated with all reagents, intermediates, and the final product, as well as implementing appropriate safety protocols and personal protective equipment (PPE). All experimental work should adhere to the safety guidelines established by your institution and relevant regulatory bodies.

An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one

This technical guide provides a comprehensive overview of the synthesis of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, a quinolinone derivative of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data.

Synthetic Pathway

The synthesis of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one is achieved through a microwave-assisted Friedländer annulation. This reaction involves the condensation of 2-amino-5-chlorobenzophenone with acetylacetone in the presence of a catalytic amount of acid. The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system.[1][2][3][4][5]

The overall reaction is depicted below:

Caption: Synthetic scheme for 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one.

Experimental Protocol

This section provides a detailed methodology for the synthesis of the title compound.

Materials:

-

2-amino-5-chlorobenzophenone

-

Acetylacetone

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Petroleum ether

-

Ethanol

Equipment:

-

Microwave reactor

-

Beaker

-

Standard laboratory glassware

-

Filtration apparatus

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plate

Procedure:

-

Reaction Setup: In a beaker, combine 2-amino-5-chlorobenzophenone (2.3 g, 0.01 mol) and acetylacetone (1 g, 0.01 mol).[6]

-

Catalyst Addition: Add 0.15 ml of concentrated HCl to the mixture.[6]

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation for approximately 6 minutes.[6]

-

Reaction Monitoring: Monitor the completion of the reaction using Thin-Layer Chromatography (TLC).[6]

-

Work-up: After completion, wash the reaction mixture with a saturated solution of NaHCO₃ (10 ml) and then dry the product.[6]

-

Purification: Wash the dried product with petroleum ether.[6]

-

Recrystallization: Recrystallize the crude product from ethanol to obtain the pure 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one.[6]

The experimental workflow is summarized in the following diagram:

Caption: Workflow for the synthesis and purification of the target compound.

Quantitative Data

The synthesized compound has been characterized, and the relevant quantitative data are summarized below for easy reference.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₂ClNO₂ | [6] |

| Molecular Weight | 297.73 g/mol | [6] |

| Melting Point | 224–226 °C | [6] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

Crystallographic Data:

| Parameter | Value |

| a | 10.043 (5) Å |

| b | 18.663 (9) Å |

| c | 15.537 (7) Å |

| β | 91.811 (5)° |

| V | 2911 (2) ų |

| Z | 8 |

| Source: | [6] |

Structural Confirmation

The structure of the synthesized 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one has been confirmed by X-ray crystallography. The analysis revealed that the compound crystallizes with two molecules in the asymmetric unit.[6] A notable conformational feature is the dihedral angle between the phenyl ring and the quinoline ring system, which is 70.5 (1)° and 65.5 (1)° for the two independent molecules.[6] The crystal packing is stabilized by N—H⋯O hydrogen bonds.[6]

Further chemical modification, such as the N-ethylation of the title compound to form 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one, provides additional confirmation of the core structure.[7][8]

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicreactions.org [organicreactions.org]

- 6. 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Acetyl-6-chloro-1-ethyl-4-phenyl-quinolin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone: Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. This quinoline derivative, existing in tautomeric equilibrium with 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential as an anticancer and antimicrobial agent by examining the activities of structurally related compounds. The guide also visualizes a key signaling pathway potentially targeted by this class of molecules, offering a foundation for future research and drug development endeavors.

Chemical Properties

This compound is a solid organic compound with the molecular formula C₁₇H₁₂ClNO₂.[1] It exhibits keto-enol tautomerism, existing in equilibrium with its 2-quinolinone form. The fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, 3-acetyl-6-chloro-2-hydroxy-4-phenylquinoline | [1] |

| Molecular Formula | C₁₇H₁₂ClNO₂ | [1] |

| Molecular Weight | 297.74 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 224–226 °C | [2] |

| Solubility | Recrystallized from ethanol, suggesting solubility in hot ethanol. | [2] |

Synthesis and Experimental Protocols

The synthesis of the tautomeric form, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, is achieved through a microwave-assisted condensation reaction.

Synthesis of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one

A mixture of 2-amino-5-chlorobenzophenone (2.3 g, 0.01 mol) and acetylacetone (1 g, 0.01 mol) with 0.15 ml of concentrated HCl in a beaker is subjected to microwave irradiation for approximately 6 minutes.[2] The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[2] Following the reaction, the mixture is washed with a saturated solution of NaHCO₃ (10 ml) and then dried. The crude product is subsequently washed with petroleum ether and recrystallized from ethanol to yield the purified compound.[2]

Experimental Workflow: Synthesis of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one

Spectral Data (Representative)

| Spectral Data (for 2-phenylquinolin-4(1H)-one) | |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H). |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32. |

Biological Activity and Potential Applications

Quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.

Anticancer Potential

Numerous quinoline derivatives have been investigated as potential anticancer agents.[3] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5] For instance, quinolinone derivatives have been identified as inhibitors of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[4] Inhibition of EGFR can disrupt downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are frequently dysregulated in various cancers.[4][6] This disruption can lead to a reduction in cancer cell proliferation and the induction of apoptosis.[4] The presence of a halogen, such as chlorine at the C6 position of the quinoline ring, has been associated with enhanced cytotoxic effects in some series of compounds.

Proposed Signaling Pathway Inhibition

Antimicrobial Activity

The quinolone framework is the backbone of a major class of synthetic antibacterial agents.[7] These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7] While the specific antimicrobial activity of this compound has not been extensively reported, related 3-acetyl-quinoline-based sulfonamides have demonstrated antibacterial and antifungal properties. The structural features of the target compound warrant its investigation as a potential antimicrobial agent.

Conclusion

This compound is a quinoline derivative with a well-defined chemical structure and a feasible synthetic route. While direct biological data is limited, the analysis of structurally analogous compounds strongly suggests its potential as a scaffold for the development of novel anticancer and antimicrobial agents. The inhibition of critical signaling pathways, such as the EGFR cascade, represents a plausible mechanism for its potential anticancer effects. This technical guide provides a solid foundation of its chemical properties and biological rationale to encourage further investigation into the therapeutic potential of this and related quinolinone derivatives.

References

- 1. 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ijmphs.com [ijmphs.com]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Overview of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

The compound 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone is a solid with the following key identifiers and properties.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one |

| Molecular Formula | C₁₇H₁₂ClNO₂ |

| Molecular Weight | 297.74 g/mol |

Crystallographic Data

While experimental IR, NMR, and mass spectrometry data are not available in the surveyed literature, the crystal structure of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one has been determined, confirming its molecular structure.

| Crystal Data Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.043(5) Å |

| b | 18.663(9) Å |

| c | 15.537(7) Å |

| β | 91.811(5)° |

| Volume | 2911(2) ų |

| Z | 8 |

Synthesis Protocol

An experimental protocol for the direct synthesis of this compound is not explicitly detailed in the available literature. However, the compound has been used as a starting material in other reactions, indicating its successful synthesis. A scalable, multi-step synthesis for the analogous compound, 3-Acetyl-6-bromoquinolin-4(1H)-one, is provided here as a representative methodology for this class of compounds. This protocol involves the construction of the quinolinone core via a modified Gould-Jacobs reaction, followed by Friedel-Crafts acylation.

Part 1: Synthesis of 6-Bromoquinolin-4(1H)-one

-

Condensation: 4-Bromoaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) in toluene at reflux to form the intermediate diethyl 2-(((4-bromophenyl)amino)methylene)malonate.

-

Thermal Cyclization: The intermediate is added to hot diphenyl ether (250°C) to induce cyclization, yielding ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

-

Saponification and Decarboxylation: The resulting ester is treated with aqueous sodium hydroxide followed by acidification with hydrochloric acid to produce 6-bromoquinolin-4(1H)-one.

Part 2: Friedel-Crafts Acylation

-

Acylium Ion Formation: Anhydrous aluminum chloride and acetyl chloride are reacted in dichloromethane at 0-5°C.

-

Acylation: 6-Bromoquinolin-4(1H)-one is added to the acylium ion complex to yield the final product, 3-Acetyl-6-bromoquinolin-4(1H)-one.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethyl acetate.

Potential Biological Activity and Signaling Pathways

Extensive research on quinoline and quinolinone derivatives has revealed a broad spectrum of biological activities, with particular promise in oncology.[1][2] While specific studies on this compound are limited, the structural motif is associated with various anticancer mechanisms.[3][4][5]

Quinolinone derivatives have been shown to exert their anticancer effects by targeting multiple key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][3][6] These mechanisms include the inhibition of protein kinases such as Pim-1, c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), as well as interference with the PI3K/Akt/mTOR pathway.[3][6] Furthermore, some derivatives act as topoisomerase inhibitors or disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][7]

The presence of a halogen at the C6 position has been noted in some series to enhance cytotoxic effects.[8] The diverse mechanisms of action highlight the potential of this class of compounds in the development of novel anticancer therapeutics.

Conclusion

This compound is a confirmed chemical entity with a defined crystal structure. While specific experimental spectroscopic data remains elusive in the public domain, the broader family of quinolinone derivatives demonstrates significant potential as a scaffold for anticancer drug discovery. The diverse mechanisms of action, including kinase inhibition and disruption of fundamental cellular processes, make this class of compounds a compelling area for further research and development. The provided synthetic methodology for a related compound offers a practical starting point for researchers aiming to synthesize and evaluate this and similar derivatives.

References

- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmphs.com [ijmphs.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one (CAS 58375-08-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, a quinolinone derivative with potential applications in medicinal chemistry. The information is curated for professionals in research and drug development, with a focus on structured data presentation and detailed experimental protocols.

Core Properties and Structure

3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, identified by the CAS number 58375-08-9, is a heterocyclic organic compound. Its core structure consists of a quinolin-2-one scaffold, which is a bicyclic system composed of a benzene ring fused to a pyridin-2-one ring. This core is further functionalized with an acetyl group at the 3-position, a chlorine atom at the 6-position, and a phenyl group at the 4-position.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 58375-08-9 | [1] |

| Molecular Formula | C₁₇H₁₂ClNO₂ | [2] |

| Molecular Weight | 297.73 g/mol | [2] |

| Melting Point | 224–226 °C | [2] |

| Appearance | Colorless solid (recrystallized from ethanol) | [2] |

Structural Information

The structural formula of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one is presented below.

Chemical Structure:

Crystallographic studies have revealed detailed three-dimensional structural information. The compound crystallizes in the monoclinic space group P2₁/n. A notable feature of its solid-state structure is the significant dihedral angle between the plane of the phenyl ring and the quinoline ring system, which has been reported to be between 65.5° and 70.5°.[2] This twist is a key structural characteristic that can influence its biological activity and intermolecular interactions.

Crystallographic Data:

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [2] |

| Unit Cell Dimensions | a = 10.043 Å, b = 18.663 Å, c = 15.537 Å, β = 91.811° | [2] |

| Volume | 2911 ų | [2] |

| Z | 8 | [2] |

Spectroscopic Data

While specific spectra for 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of structurally related quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, a singlet for the acetyl methyl protons, and a broad singlet for the N-H proton of the quinolinone ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the acetyl and quinolinone groups at the downfield region. Aromatic carbons will appear in the typical range, and the methyl carbon of the acetyl group will be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching vibration, C=O stretching vibrations for both the quinolinone lactam and the acetyl ketone, and C-Cl stretching, in addition to the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (297.73 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the quinolinone ring.

Experimental Protocols

Synthesis of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one[2]

This protocol describes a microwave-assisted synthesis, which offers a rapid and efficient method for the preparation of the title compound.

Materials:

-

2-Amino-5-chlorobenzophenone

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Petroleum ether

-

Ethanol

Procedure:

-

In a beaker, combine 2-amino-5-chlorobenzophenone (2.3 g, 0.01 mol) and acetylacetone (1 g, 0.01 mol).

-

Add 0.15 mL of concentrated HCl to the mixture.

-

Subject the reaction mixture to microwave irradiation for approximately 6 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated solution of NaHCO₃ (10 mL) and then dry the product.

-

Wash the dried product with petroleum ether.

-

Recrystallize the crude product from ethanol to obtain pure 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one.

Workflow Diagram:

N-Ethylation of 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one[3]

This protocol details the N-alkylation of the title compound at the quinolinone nitrogen.

Materials:

-

3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one

-

Ethyl bromide (CH₃CH₂Br)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one in DMF.

-

Add ethyl bromide and K₂CO₃ to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the reaction contents into crushed ice.

-

Filter the resulting solid and dry it.

-

Obtain single crystals for analysis by recrystallization from a petroleum ether and ethyl acetate solvent mixture.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one is limited in the public domain, the quinolinone scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of quinoline and quinolinone have demonstrated a broad range of pharmacological activities, including anticancer and antimicrobial effects.

Anticancer Potential

Quinoline derivatives are known to exert antiproliferative effects through various mechanisms. They have been reported to target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[2][3] Some quinoline-based compounds have also been investigated as inhibitors of the Hedgehog-GLI signaling pathway, which is implicated in the development of certain cancers.[4] The presence of the chloro and phenyl substituents on the quinolinone core of CAS 58375-08-9 may modulate its interaction with biological targets and influence its cytotoxic potential.

Potential Signaling Pathway Involvement:

Antimicrobial Potential

The quinolinone core is also a key feature of quinolone antibiotics. Although 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one is structurally distinct from typical fluoroquinolone antibiotics, the general scaffold has been explored for the development of new antimicrobial agents. The biological evaluation of this and related compounds against various bacterial and fungal strains would be necessary to determine its spectrum of activity and potential as an anti-infective agent.

Drug Development Workflow:

Conclusion

3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. The quinolinone scaffold is of significant interest in drug discovery, and this particular derivative, with its specific substitution pattern, warrants further investigation. This technical guide provides foundational information on its properties, structure, and synthesis to support further research and development efforts. Future studies should focus on obtaining detailed spectroscopic characterization, comprehensive solubility profiles, and thorough biological evaluation to elucidate its therapeutic potential.

References

- 1. ijper.org [ijper.org]

- 2. 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Architecture of a Quinolone Core: A Technical Guide to 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural characteristics of the quinolone derivative, 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone, a key precursor in the synthesis of various functionalized quinoline compounds. While a dedicated crystal structure for this specific molecule is not publicly available, this document provides a comprehensive overview based on the crystallographic analysis of its closely related analogues. By examining these derivatives, we can infer the likely structural features of the parent compound and understand the impact of chemical modifications on its three-dimensional architecture. This information is crucial for structure-based drug design and the development of novel therapeutic agents.

Comparative Crystallographic Data of Related Quinolone Structures

To provide a quantitative understanding of the molecular geometry and crystal packing of compounds structurally similar to this compound, the following tables summarize the crystallographic data for three of its derivatives. These derivatives feature modifications at the 2-position (methoxy and methyl substitutions) and on the 4-phenyl group (chloro substitution).

Table 1: Crystal Data and Structure Refinement for Quinolone Derivatives

| Parameter | 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone[1] | 1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)ethanone[2] | 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone[3] |

| Formula | C₂₈H₂₀Cl₂N₂O₂ | C₁₈H₁₄ClNO | C₁₈H₁₃Cl₂NO |

| Formula Weight | 487.36 | 295.75 | 330.22 |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/c | P2₁/c |

| a (Å) | 9.7396 (4) | 10.4633 (2) | 10.3105 (6) |

| b (Å) | 10.5520 (3) | 7.7959 (1) | 12.8882 (7) |

| c (Å) | 13.0108 (4) | 17.5925 (3) | 11.7968 (7) |

| α (°) | 88.730 (3) | 90 | 90 |

| β (°) | 68.127 (4) | 90.887 (1) | 93.367 (1) |

| γ (°) | 71.105 (4) | 90 | 90 |

| Volume (ų) | 1166.62 (8) | 1434.86 (4) | 1564.90 (16) |

| Z | 2 | 4 | 4 |

| Temperature (K) | 295 | 100 | 100 |

| Radiation | Mo Kα | Mo Kα | Mo Kα |

| R-factor (R₁) | 0.043 | 0.036 | 0.025 |

| wR₂ | - | 0.107 | - |

Table 2: Selected Torsion Angles (°) for Quinolone Derivatives

| Torsion Angle | 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone[1] | 1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)ethanone[2] | 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone[3] |

| Dihedral angle between quinoline and phenyl ring | 62.59 (4) | 62.70 (3) | - |

| C1–C2–C11–O1 | - | - | -78.27 (17) |

| C2–C3–C13–C14 | - | - | 110.11 (14) |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystal structure determination of quinolone derivatives, based on the methodologies reported in the literature.[1][4][5]

Synthesis of this compound Derivatives

The synthesis of the derivatives typically starts from the parent compound, this compound. A general procedure for the synthesis of a methoxy-linked derivative is as follows:

-

Reaction Setup: To a solution of this compound (1 mmol) in dimethyl sulfoxide (DMSO, 5 ml), 2-chloro-3-chloromethyl-8-methylquinoline (1 mmol) and silver sulfate (Ag₂SO₄, 10 mol%) are added.[1]

-

Reflux: The reaction mixture is refluxed at 383 K for approximately 20 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then added dropwise to crushed ice.[5]

-

Neutralization and Precipitation: The solution is neutralized with dilute HCl, leading to the precipitation of the product.[1]

-

Recrystallization: The precipitate is filtered, dried, and recrystallized from ethanol to yield crystals suitable for X-ray diffraction analysis.[5]

Crystal Structure Determination

The determination of the crystal structure for the quinolone derivatives generally follows these steps:

-

Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Oxford Xcalibur Eos or Bruker SMART APEXII CCD). X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 295 K) using Mo Kα radiation.[1][2]

-

Data Reduction and Absorption Correction: The collected diffraction data is processed, and a multi-scan absorption correction is applied.[1][2]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions.[2][4]

Visualizations

Experimental Workflow for Synthesis and Crystallization

The following diagram illustrates the general workflow for the synthesis of a this compound derivative and its subsequent crystallization for structural analysis.

Logical Relationship of Studied Quinolone Derivatives

This diagram illustrates the structural relationships between the parent compound and the derivatives for which crystallographic data has been presented.

References

- 1. 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-{6-Chloro-2-[(2-chloro-3-quinolyl)methoxy]-4-phenyl-3-quinolyl}ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the quinolinone derivative, 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. This document consolidates available data on its properties, synthesis, and spectral analysis to support ongoing research and development in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound, also known by its synonym 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, is a solid, crystalline compound.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂ClNO₂ | [1] |

| Molecular Weight | 297.73 g/mol | [1] |

| Melting Point | 224–226 °C | [1] |

| Physical Appearance | Solid |

Spectral Data

Note: The following are predicted spectral characteristics. Experimental data should be obtained for definitive structural confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline and phenyl rings, as well as the methyl protons of the acetyl group. The chemical shifts (δ) in DMSO-d₆ would likely appear in the following regions:

-

Aromatic Protons (Quinoline and Phenyl): 7.0 - 8.5 ppm (multiplets)

-

Methyl Protons (-COCH₃): ~2.5 ppm (singlet)

-

NH Proton (Quinolinone): >10 ppm (broad singlet)

-

OH Proton (Hydroxy): A broad singlet, the position of which would be concentration and temperature dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. Key predicted chemical shifts in DMSO-d₆ include:

-

Carbonyl Carbon (-C=O, Acetyl): ~195-205 ppm

-

Carbonyl Carbon (-C=O, Quinolinone): ~160-170 ppm

-

Aromatic Carbons: 110 - 150 ppm

-

Methyl Carbon (-CH₃): ~25-30 ppm

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule:

-

O-H Stretch (Hydroxy): Broad band around 3200-3400 cm⁻¹

-

N-H Stretch (Quinolinone): Around 3100-3300 cm⁻¹

-

C=O Stretch (Acetyl and Quinolinone): Strong absorptions in the range of 1650-1750 cm⁻¹

-

C=C Stretch (Aromatic): 1450-1600 cm⁻¹

-

C-Cl Stretch: 700-800 cm⁻¹

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (297.73). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2]⁺ peak. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the quinolinone ring system.

Synthesis and Experimental Protocols

The synthesis of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one can be achieved through a microwave-assisted reaction.[1] This method offers a rapid and efficient route to the target compound.

Synthesis of 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one[1]

Reactants:

-

2-amino-5-chlorobenzophenone (0.01 mol)

-

Acetylacetone (0.01 mol)

-

Concentrated Hydrochloric Acid (0.15 ml)

Procedure:

-

A mixture of 2-amino-5-chlorobenzophenone and acetylacetone, along with concentrated HCl, is placed in a beaker.

-

The reaction mixture is subjected to microwave irradiation for approximately 6 minutes.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate (NaHCO₃) and then dried.

-

The crude product is subsequently washed with petroleum ether.

-

Recrystallization from ethanol yields the purified 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one.

Below is a workflow diagram illustrating the synthesis process.

Biological Activity

While specific biological studies on this compound are not extensively documented in publicly available literature, the broader class of quinoline and quinolinone derivatives is of significant interest in medicinal chemistry. These scaffolds are known to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer: Some quinoline derivatives have shown efficacy as anticancer agents.

-

Antimicrobial: The quinoline core is a feature of several antibacterial and antifungal compounds.

-

Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.

-

Antiviral: Research has explored the potential of quinoline compounds as antiviral agents.

The presence of the chloro and phenyl substituents on the quinolinone core of the title compound suggests it may be a candidate for screening in various biological assays to explore its therapeutic potential.

Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its mechanism of action and potential molecular targets. The following diagram illustrates a generalized logical flow for investigating the biological activity of a novel compound.

This guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

References

Literature review of quinoline-based compounds

An In-depth Technical Guide to Quinoline-Based Compounds in Drug Discovery

Introduction

Quinoline, a heterocyclic aromatic organic compound, is a significant structural motif in medicinal chemistry.[1] Its bicyclic structure, consisting of a benzene ring fused to a pyridine ring, serves as a versatile scaffold for the development of therapeutic agents.[2] Quinoline and its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[3][4][5] The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological and pharmacokinetic properties, making it a privileged scaffold in drug design.[6][7] This has led to the development of numerous clinically approved drugs, such as the antimalarial chloroquine and the antibacterial ciprofloxacin.[5][8] This review delves into the synthesis, therapeutic applications, and mechanisms of action of quinoline-based compounds, with a focus on their anticancer and antimicrobial potential.

Synthesis of Quinoline-Based Compounds

The construction of the quinoline scaffold can be achieved through various classical and modern synthetic methodologies.[9] Well-established named reactions like the Skraup, Combes, Friedländer, and Gould-Jacob syntheses are fundamental for creating the core structure.[9][10] Modern approaches often employ microwave or ultrasound assistance to improve reaction efficiency and yields.[6][9] The general workflow for synthesizing and screening new quinoline derivatives typically involves scaffold synthesis, functionalization, and subsequent biological evaluation.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 7. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 10. iipseries.org [iipseries.org]

An In-depth Technical Guide to 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and historical context of the quinolinone derivative, 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] The quinoline scaffold is a privileged structure, found in numerous natural products and synthetic compounds with applications ranging from antimalarial agents to anticancer and antibacterial therapies.[1][2] The historical significance of this heterocyclic system began with the isolation of quinoline from coal tar in 1834.[2] A major breakthrough in its therapeutic application came with the development of chloroquine, a synthetic quinoline derivative, in the 1930s for the treatment of malaria.[2] The versatility of the quinoline ring allows for extensive functionalization, leading to a wide chemical space for the development of novel therapeutic agents.[1] This guide focuses on a specific derivative, this compound, also known by its tautomeric name, 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one.

History and Discovery

The journey of quinolone antibacterials began in the early 1960s with the isolation of a by-product from the synthesis of the antimalarial drug, chloroquine.[3][4] This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited modest antibacterial properties and served as the foundational lead structure for the development of the quinolone class of antibiotics.[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a microwave-assisted one-pot reaction. This method offers a rapid and efficient route to the desired product.

Synthesis of this compound

A reported method for the synthesis involves the reaction of 2-amino-5-chlorobenzophenone and acetylacetone in the presence of hydrochloric acid under microwave irradiation.[3]

Experimental Protocol:

-

A mixture of 2-amino-5-chlorobenzophenone (2.3 g, 0.01 mol) and acetylacetone (1 g, 0.01 mol) is prepared in a beaker.

-

Concentrated hydrochloric acid (0.15 ml) is added to the mixture.

-

The reaction mixture is subjected to microwave irradiation for approximately 6 minutes.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate (NaHCO₃, 10 ml) and then dried.

-

The crude product is then washed with petroleum ether.

-

Recrystallization from ethanol yields the purified product.[3]

Yield and Properties: The melting point of the resulting solid is reported to be 224–226 °C.[3]

Use as a Synthetic Intermediate: Synthesis of a Derivative

This compound is a useful starting material for the synthesis of other quinoline derivatives. An example is the synthesis of 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone.[6]

Experimental Protocol:

-

To a solution of this compound (1 mmol) in DMSO (5 ml), 2-chloro-3-chloromethyl-8-methylquinoline (1 mmol) and silver sulfate (Ag₂SO₄, 10 mol %) are added.

-

The reaction mixture is refluxed at 383 K for 20 minutes.

-

The mixture is then filtered.

-

The supernatant liquid is added dropwise into crushed ice.

-

The solution is neutralized with dilute HCl.

-

The resulting precipitate is filtered off and recrystallized from ethanol to yield the final product.[6]

Physicochemical and Structural Data

The fundamental physicochemical and structural properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂ClNO₂ | [4] |

| Molecular Weight | 297.74 g/mol | [4] |

| CAS Number | 58375-08-9 | [4] |

| Appearance | Solid | [7] |

| Melting Point | 224–226 °C | [3] |

| Synonyms | 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, 3-acetyl-6-chloro-2-hydroxy-4-phenylquinoline | [7] |

Crystallographic Data: The title compound, C₁₇H₁₂ClNO₂, crystallizes with two molecules in the asymmetric unit. The primary conformational difference between these two molecules is the dihedral angle between the phenyl ring and the quinoline ring system, which are 70.5(1)° and 65.5(1)°. The crystal packing is stabilized by N—H⋯O hydrogen bonds.[3]

Biological Activity

While the broader class of quinoline derivatives is well-known for a wide range of biological activities, including antimicrobial and anticancer effects, no specific studies on the biological evaluation of this compound have been identified in the reviewed literature. The documented use of this compound is primarily as a synthetic intermediate.[5][8]

The structural similarity to other biologically active quinolones suggests that this compound could be a candidate for future biological screening. For instance, various 4-hydroxy-2-quinolone analogs have been synthesized and evaluated for their antimicrobial activities, with some derivatives showing potent antifungal effects.[9] Additionally, other quinoline derivatives have been investigated as non-nucleoside anti-HBV agents.[10]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of this compound.

Role as a Chemical Intermediate

This diagram shows the role of this compound as a precursor in the synthesis of a more complex derivative.

References

- 1. 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]

- 2. This compound | 58375-08-9 [sigmaaldrich.com]

- 3. 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 9. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the compound 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the compound's structural properties that influence solubility and furnishes detailed experimental protocols for its determination. This guide is intended to empower researchers to generate reliable and consistent solubility data, a critical parameter in the drug discovery and development pipeline.

Introduction to this compound and its Solubility

This compound is a quinoline derivative. Quinoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including potential applications as anticancer, antimalarial, and antiviral agents. The physicochemical properties of such compounds, particularly solubility, are fundamental to their therapeutic efficacy. Solubility profoundly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability and formulation potential.

The molecular structure of this compound—featuring a bicyclic aromatic quinoline core, a lipophilic phenyl group, and a chloro substituent—suggests inherently low aqueous solubility.[1] This hydrophobicity can present challenges in preclinical and clinical development. Therefore, a thorough understanding and accurate measurement of its solubility in various solvents are imperative for advancing research and development efforts.

Physicochemical Properties

Understanding the basic physicochemical properties is essential for predicting the solubility behavior of a compound.

| Property | Value |

| Molecular Formula | C₁₇H₁₂ClNO₂ |

| Molecular Weight | 297.74 g/mol |

| Appearance | Solid |

| Synonyms | 3-Acetyl-6-chloro-4-phenyl-1H-quinolin-2-one, 3-acetyl-6-chloro-2-hydroxy-4-phenylquinoline |

Note: Data sourced from publicly available chemical databases.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported. The following table is provided as a template for researchers to systematically record their experimentally determined values. It is recommended to determine solubility in a variety of solvents, including aqueous buffers at different pH values and common organic solvents used in formulation and biological assays.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Shake-Flask | User-determined | User-determined |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Shake-Flask | User-determined | User-determined |

| Ethanol | 25 | Shake-Flask | User-determined | User-determined |

| Methanol | 25 | Shake-Flask | User-determined | User-determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | User-determined | User-determined |

| Acetone | 25 | Shake-Flask | User-determined | User-determined |

| Acetonitrile | 25 | Shake-Flask | User-determined | User-determined |

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols are crucial. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility and is highly recommended.[2]

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol details the steps to measure the equilibrium solubility of the title compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period to ensure that equilibrium between the dissolved and undissolved states is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[3]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[4]

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples at a constant speed (e.g., 300 RPM) for a period sufficient to reach equilibrium, typically 24 to 72 hours.[4] A preliminary time-course experiment can determine the exact time to reach a stable concentration plateau.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, carefully withdraw an aliquot and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial.[1] Centrifugation prior to filtration can also be employed to pellet the majority of the solid.[1]

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical instrument.

-

Analyze the standard solutions and the diluted sample using a validated analytical method (HPLC or UV-Vis spectrophotometry) to determine the concentration.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in units such as mg/mL or mol/L.

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC) HPLC is a highly specific and sensitive method for quantifying the concentration of the dissolved compound.

-

Method Development: Develop a suitable HPLC method (typically reverse-phase) that provides good separation and a sharp peak for the compound. Key parameters include the choice of column, mobile phase composition, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate and determine its peak area.

-

Concentration Calculation: Use the calibration curve to calculate the concentration of the compound in the diluted sample.

B. UV-Vis Spectrophotometry This method is simpler and faster than HPLC but can be less specific. It is suitable if the compound has a distinct chromophore and there are no interfering substances in the solvent.

-

Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λmax. Create a calibration curve by plotting absorbance versus concentration, which should follow the Beer-Lambert law.[5]

-

Sample Analysis: Measure the absorbance of the diluted filtrate at λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample.

Visualizations

The following diagrams illustrate the logical and experimental workflows for solubility determination.

Caption: Logical workflow for determining compound solubility.

Caption: Detailed workflow of the Shake-Flask method.

References

Methodological & Application

Application Notes and Protocols for 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

No specific biological activity data for 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone (CAS Number: 58375-08-9) is currently available in the public domain. The following application notes and protocols are based on the known biological activities of structurally related quinoline derivatives. These are intended to serve as a guide for potential research applications and should be adapted and validated experimentally for the specific compound.

Introduction

This compound is a heterocyclic compound belonging to the quinoline class. Quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a chloro group, a hydroxyl group, a phenyl ring, and an ethanone moiety on the quinoline scaffold suggests that this compound could be a valuable candidate for screening in various biological assays. This document provides an overview of potential applications and detailed protocols for investigating the biological activity of this compound.

Potential Biological Activities and Applications

Based on the activities of structurally similar quinoline derivatives, this compound could be investigated for the following applications:

-

Anticancer Agent: Quinoline derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[3][4] The proposed mechanism often involves the inhibition of key enzymes in cancer cell proliferation and survival pathways.

-

Antimicrobial Agent: The quinoline scaffold is a core component of several antibacterial and antifungal drugs.[5][6] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

-

Anti-inflammatory Agent: Certain quinoline derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

Data Presentation: Biological Activity of Structurally Related Quinoline Derivatives

The following tables summarize the biological activities of various quinoline derivatives to provide a comparative context for potential studies on this compound.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-chloro-quinazolin derivatives 5a | MGC-803 | Induces apoptosis at 10 µM | [3] |

| 6-chloro-quinazolin derivatives 5f | Bcap-37 | Induces apoptosis at 10 µM | [3] |

| N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides (8b) | MCF-7 | 35 (for apoptosis induction) | [4] |

| N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides (8b) | HCT-116 | 40 (for apoptosis induction) | [4] |

| N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides (8f) | MCF-7 | 35 (for apoptosis induction) | [4] |

| N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides (8f) | HCT-116 | 30 (for apoptosis induction) | [4] |

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-hydroxy-2-quinolone analog (3j) | Aspergillus flavus | 1.05 | [5] |

| 4-hydroxy-2-quinolone analog (3i) | Staphylococcus aureus | Not specified, but showed significant activity | [5] |

| 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one | Staphylococcus aureus | Active (Well diffusion method) | [6] |

| 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one | Escherichia coli | Active (Well diffusion method) | [6] |

| 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one | Proteus vulgaris | Active (Well diffusion method) | [6] |

| 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one | Listeria monocytogenes | Active (Well diffusion method) | [6] |

Experimental Protocols

Protocol for In Vitro Anticancer Activity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

-

Harvest the cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are inhibited).

-

Protocol for Antimicrobial Activity Screening: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

DMSO

-

96-well microplates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight in MHB.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of the compound in DMSO.

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Optionally, measure the optical density at 600 nm using a microplate reader.

-

Visualizations

Potential Signaling Pathway Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival. The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the anticancer potential of the compound.

References

- 1. CAS 58375-08-9: 2(1H)-Quinolinone, 3-acetyl-6-chloro-4-phe… [cymitquimica.com]

- 2. 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. sanad.iau.ir [sanad.iau.ir]

Anticancer Applications of Quinolone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer applications of quinolone derivatives, detailing their mechanisms of action, summarizing their efficacy with quantitative data, and providing detailed protocols for key experimental evaluations.

Introduction

Quinolone derivatives, a class of heterocyclic compounds, were initially recognized for their antibacterial properties.[1][2] However, extensive research has revealed their potent anticancer activities, making them a promising scaffold in the development of novel cancer therapeutics.[2][3] These compounds exert their antineoplastic effects through various mechanisms, including the inhibition of topoisomerase enzymes, induction of apoptosis, and cell cycle arrest.[1][4] This has led to the exploration of numerous quinolone-based compounds, some of which are currently undergoing clinical development.[2]

Mechanisms of Anticancer Action

The anticancer effects of quinolone derivatives are multifaceted. Key mechanisms include:

-

Topoisomerase Inhibition: Quinolone derivatives can target both topoisomerase I and II, enzymes crucial for DNA replication and repair.[5][6] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks, ultimately triggering cell death.[5]

-

Induction of Apoptosis: A primary mechanism of quinolone-induced cell death is the activation of the apoptotic cascade.[3] This can occur through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.[7][8]

-

Cell Cycle Arrest: Many quinolone derivatives have been shown to halt the progression of the cell cycle at various phases, most commonly the G2/M or S phase.[3][9] This prevents cancer cells from proliferating and dividing.

-

Kinase Inhibition: Certain quinolone derivatives have been developed as inhibitors of protein kinases, such as EGFR and VEGFR, which are often dysregulated in cancer and play a key role in tumor growth and angiogenesis.[1][10]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to established anticancer drugs like colchicine.[7][11]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various quinolone derivatives, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Table 1: Anticancer Activity of Ciprofloxacin Derivatives

| Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Ciprofloxacin Derivative 2 | Leukemia HL-60 | 1.21 | [5] |

| Colon Cancer HCT-116 | 0.87 | [5] | |

| Breast Cancer MCF-7 | 1.21 | [5] | |

| Ciprofloxacin Derivative 24 | Melanoma LOX IMVI | 25.4 | [5] |

| Ciprofloxacin Derivative 27 | Leukemia HL-60 (TB) | 1.21 | [5] |

| Colon Cancer HCT-116 | 0.87 | [5] | |

| Breast Cancer MCF-7 | 1.21 | [5] | |

| Compound 3 | Prostate Cancer DU145 | 2.42 | [5] |

Table 2: Anticancer Activity of Other Quinolone Derivatives

| Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Compound 8i | Lung Carcinoma A549 | 0.009 | [6][12] |

| Promyelocytic Leukemia HL-60 | 0.008 | [6][12] | |

| Cervical Cancer HeLa | 0.010 | [6][12] | |

| Compound 11e | Colon Cancer COLO 205 | Nanomolar range | [7][11] |

| Compound 5a | Colon Carcinoma HCT-116 | 1.89 | [13] |

| Hepatocellular Carcinoma HepG2 | 4.05 | [13] | |

| Compound 5b | Breast Cancer MCF-7 | 8.48 | [13] |

| Moxifloxacin Derivative 13g | 60 Cancer Cell Lines (Mean) | 1.78 | |

| FQ10 | Prostate Cancer PC3 | 0.0496 | [14] |

| Prostate Cancer DU145 | 0.918 | [14] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: General mechanism of action for anticancer quinolone derivatives.

Caption: Intrinsic apoptosis pathway induced by quinolone derivatives.

Experimental Workflows

Caption: Workflow for assessing cell viability using the MTT assay.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the cytotoxic effect of quinolone derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Quinolone derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[15]

-

Compound Treatment: Prepare serial dilutions of the quinolone derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[16]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer.[16] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[16]

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[16] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Wash the membrane again and incubate with ECL substrate.[16]

-

Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

PBS (Phosphate-Buffered Saline)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells and wash them with cold PBS.[10]

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.[20] Fix the cells for at least 30 minutes on ice or store them at 4°C.[20]

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[20]

-

Staining: Resuspend the cell pellet in PI staining solution.[20]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[20]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[14]

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells and wash them once with cold PBS.[13]

-

Resuspension: Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

-